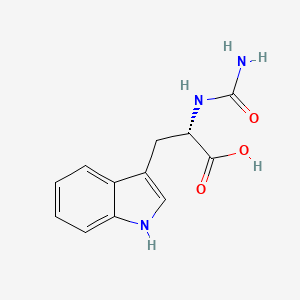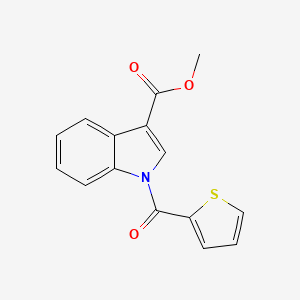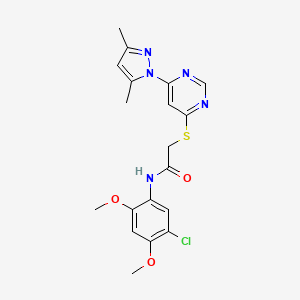
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as CPI-613, is a novel anticancer drug that targets the mitochondrial tricarboxylic acid (TCA) cycle. It is a small molecule inhibitor that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Luminescence and Biological Studies
Luminescent complexes of metals with ligands derived from related structures have been explored for their potential applications. For instance, studies involving complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound with structural similarity, have highlighted their antibacterial, antifungal, and luminescent properties. Although most complexes showed non-significant biological activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential applications in biolabeling and sensors (Kanwal et al., 2020).
Aggregation-Induced Emission
The development of luminogenic materials with aggregation-induced emission (AIE) characteristics is another significant application. Compounds structurally related to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid have been synthesized, demonstrating superior AIEE properties. These findings are crucial for applications in optics, electronics, environmental, and biological sciences, where the specific molecular structure and aggregate packing play a vital role in the observed properties (Wen-bin Jia et al., 2013).
Dye-Sensitized Solar Cells
The exploration of organic dyes for dye-sensitized solar cells (DSSCs) includes the synthesis of compounds with the indolo[3,2-b]quinoxalin core, reflecting a structural relation to the compound . These studies aim to enhance the electrical and optical properties of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Weiyi Zhang et al., 2018).
Extraction and Recovery Processes
The recovery and extraction processes in chemical industries benefit from studies on carboxylic acids similar to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid. Research focusing on the extraction of propionic acid, for example, sheds light on the effectiveness of various extractants and diluents, which is valuable for the design of extraction processes in the pharmaceutical and food industries (A. Keshav et al., 2009).
Biological Activities of Schiff Bases
Schiff bases derived from tryptophan and structurally related compounds exhibit significant antimicrobial activity. This underscores the importance of such derivatives in developing new antimicrobial agents, with implications for pharmaceutical applications (S. Radhakrishnan et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXJVDJMARXSP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)
![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)



![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)